

Physical and chemical properties of Sacubitril ethyl ester intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate

Compound Name: *hydrochloride*

Cat. No.: B15556501

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride: A Key Sacubitril Intermediate

Introduction

In the landscape of cardiovascular therapeutics, the advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) represents a paradigm shift in the management of heart failure. The combination drug Sacubitril/Valsartan (marketed as Entresto®) is the first-in-class agent in this category. Sacubitril is a prodrug that, upon activation, inhibits neprilysin, leading to increased levels of natriuretic peptides that exert cardioprotective effects.

The synthesis of a complex pharmaceutical agent like Sacubitril is a multi-step process reliant on the quality and purity of its precursors. This technical guide provides an in-depth analysis of a pivotal precursor: (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, primarily in its stable hydrochloride salt form. This intermediate contains the two critical stereocenters of the final active moiety and serves as the foundational scaffold upon which the succinoyl group is appended. For researchers, process chemists, and quality control analysts, a thorough understanding of this intermediate's properties is paramount for ensuring the efficacy, safety, and consistent production of the final drug substance.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical synthesis and analysis. The Sacubitril ethyl ester intermediate is most commonly handled as a hydrochloride salt to enhance its stability and handling characteristics.

- IUPAC Name: ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride[1][2][3]
- Common Synonyms: Sacubitril Impurity 9 HCl, N-des-succinyl-Sacubitril hydrochloride, (α R, γ S)- γ -Amino- α -methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride[2][4][5]
- Chemical Structure (Hydrochloride Salt): (Note: Image is a representation)

Table 1: Identification and Registration

Identifier	Value	Source(s)
CAS Number (HCl Salt)	149690-12-0	[1][2][6][7]
CAS Number (Free Base)	752174-62-2	[1][2]
Molecular Formula (HCl Salt)	$C_{20}H_{26}ClNO_2$	[1][2][7]
Molecular Weight (HCl Salt)	347.88 g/mol	[1][7]
Molecular Formula (Free Base)	$C_{20}H_{25}NO_2$	[1]
Molecular Weight (Free Base)	311.4 g/mol	[1]

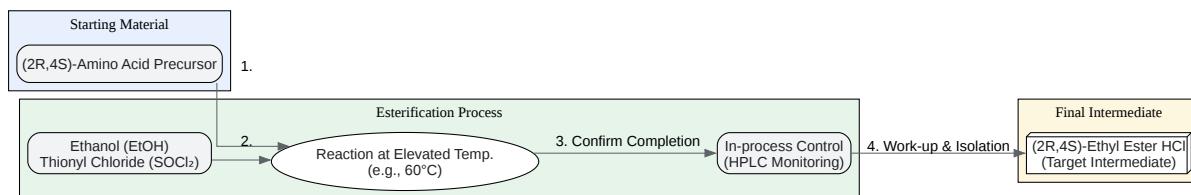
Physicochemical Properties

The physical properties of an intermediate dictate its handling, purification, and formulation strategies. The data presented here pertains to the hydrochloride salt, which is the most common commercial and developmental form.

Table 2: Summary of Physical Properties

Property	Value	Notes & Field Insights	Source(s)
Appearance	White to Off-White Crystalline Solid	The off-white appearance can be indicative of trace impurities. Color and morphology should be consistent batch-to-batch for process control.	[1] [4]
Melting Point	125 - 128 °C or 155 - 162 °C	The significant discrepancy in reported melting ranges is noteworthy. This could be due to different polymorphic forms, residual solvent, or varying purity levels. DSC analysis is recommended to confirm the thermal behavior for a specific batch.	[4]
Solubility	Soluble in Methanol and DMSO; Slightly soluble in water.	Solubility in polar organic solvents like methanol facilitates its use in subsequent reaction steps and for preparing analytical standards. Limited aqueous solubility is typical for hydrochloride salts of organic esters.	[1] [4]

Stability	Hygroscopic	The hygroscopic nature necessitates storage under inert gas (Nitrogen or Argon) at controlled temperatures (2-8°C) and low humidity to prevent degradation, primarily ester hydrolysis.	[4]
-----------	-------------	---	-----



Chemical Profile and Reactivity

Synthesis Pathway Overview

The generation of the (2R,4S) stereochemistry is the most critical aspect of the synthesis. Industrial processes are designed for high diastereoselectivity to avoid costly chiral purification steps later on. A common synthetic route involves the esterification of the corresponding amino acid.

The process typically begins with (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. The esterification is achieved using ethanol in the presence of an activating agent like thionyl chloride (SOCl_2). The thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. This reaction is typically monitored by HPLC to ensure completion.[4]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target intermediate.

Chemical Reactivity and Role in Sacubitril Synthesis

The chemical utility of this intermediate is defined by the primary amine at the C4 position. This amine is a nucleophile that serves as the reaction site for forming the final Sacubitril molecule. In the subsequent synthetic step, the intermediate is reacted with succinic anhydride. The amine attacks one of the carbonyl groups of the anhydride, opening the ring to form an amide bond and a terminal carboxylic acid. This reaction, an acylation, completes the core structure of Sacubitril.

The choice of base and solvent for this acylation is critical to prevent side reactions, such as racemization or hydrolysis of the ethyl ester. Pyridine is often used as a base to neutralize the newly formed carboxylic acid and drive the reaction to completion.

Stability and Degradation Profile

As a Senior Application Scientist, understanding a molecule's liabilities is as important as understanding its reactivity.

- **Ester Hydrolysis:** The ethyl ester functional group is susceptible to hydrolysis under both strongly acidic and basic conditions, which would yield the parent amino acid. The

hygroscopic nature of the hydrochloride salt can introduce water, which may facilitate slow hydrolysis over time if not stored properly.[4]

- Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation, the primary amine could be a site for oxidative degradation under harsh conditions, though this is less common than hydrolysis.
- Forced Degradation Insights: Forced degradation studies on the final Sacubitril drug product show significant degradation in acid and base, primarily through hydrolysis of the ethyl ester. This strongly supports the hypothesis that the primary stability concern for this intermediate is its hydrolytic stability. Any stability-indicating analytical method must be able to resolve the intermediate from its corresponding carboxylic acid degradation product.

Analytical Characterization Protocols

Self-validating protocols are essential for ensuring the quality and consistency of pharmaceutical intermediates. The following sections outline key analytical methodologies and their scientific basis.

Spectroscopic Characterization (Expected Features)

While specific, published spectra for this intermediate are not readily available, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is a vital tool for analysts confirming the identity of synthesized material.

4.1.1 Expected Fourier-Transform Infrared (FTIR) Spectrum

The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups.

- $\sim 3400\text{-}3300\text{ cm}^{-1}$ (N-H Stretch): A moderate peak corresponding to the primary amine N-H stretching. As a hydrochloride salt, this peak may be broadened and shifted due to the presence of the ammonium ion (-NH_3^+), often appearing in the $3200\text{-}2800\text{ cm}^{-1}$ region.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Aromatic C-H Stretch): Multiple sharp, weak peaks characteristic of the C-H bonds on the biphenyl ring system.

- $\sim 2980\text{-}2850\text{ cm}^{-1}$ (Aliphatic C-H Stretch): Stronger peaks from the various methyl and methylene groups in the pentanoate chain.
- $\sim 1735\text{ cm}^{-1}$ (C=O Ester Stretch): A very strong, sharp absorption peak, which is the most prominent feature of the spectrum, confirming the presence of the ethyl ester carbonyl group.
- $\sim 1600\text{ cm}^{-1}$ & $\sim 1500\text{ cm}^{-1}$ (C=C Aromatic Stretch): Two to three sharp peaks of variable intensity due to the stretching vibrations within the aromatic rings.
- $\sim 1250\text{-}1150\text{ cm}^{-1}$ (C-O Ester Stretch): A strong peak corresponding to the stretching of the C-O single bond of the ester group.

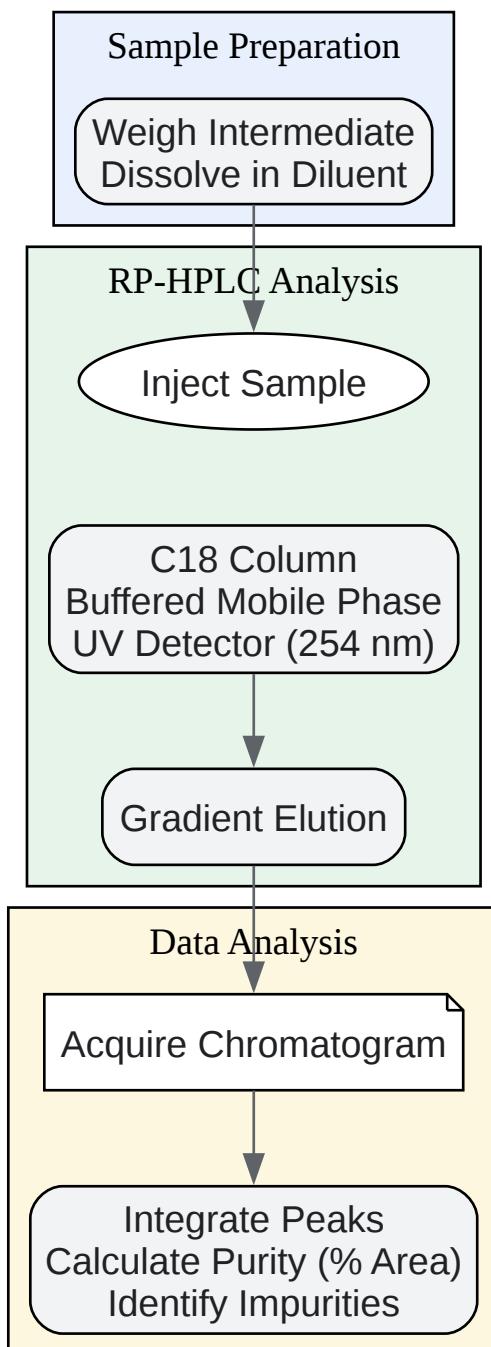
4.1.2 Expected ^1H NMR Spectrum

Proton NMR is used to confirm the structure and stereochemistry. The predicted signals for the free base in a solvent like CDCl_3 would be:

- $\sim 7.2\text{-}7.6\text{ ppm}$ (m, 9H): A complex multiplet region for the 9 aromatic protons of the biphenyl group.
- $\sim 4.1\text{ ppm}$ (q, 2H): A quartet for the $-\text{OCH}_2-$ protons of the ethyl ester, split by the adjacent methyl group.
- $\sim 3.0\text{-}3.2\text{ ppm}$ (m, 1H): A multiplet for the C4 proton adjacent to the amine.
- $\sim 2.5\text{-}2.8\text{ ppm}$ (m, 3H): Multiplets corresponding to the C5 methylene protons and the C2 proton.
- $\sim 1.5\text{-}1.8\text{ ppm}$ (m, 2H): A multiplet for the C3 methylene protons.
- $\sim 1.2\text{ ppm}$ (t, 3H): A triplet for the methyl protons ($-\text{CH}_3$) of the ethyl ester.
- $\sim 1.1\text{ ppm}$ (d, 3H): A doublet for the C2-methyl protons.
- Amine protons ($-\text{NH}_2$): A broad singlet, variable chemical shift.

Chromatographic Purity Assessment: RP-HPLC

A robust, stability-indicating HPLC method is required to determine the purity of the intermediate and quantify any related substances, including stereoisomers and degradation products.


Objective: To separate the main component from potential process impurities and the primary hydrolytic degradant (the corresponding carboxylic acid).

Step-by-Step Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is the workhorse for this type of molecule. The C18 stationary phase provides the necessary hydrophobicity to retain the biphenyl moiety, allowing for effective separation.
- Mobile Phase Preparation:
 - Mobile Phase A: A buffered aqueous solution, such as 10 mM potassium phosphate, with pH adjusted to a slightly acidic value (e.g., pH 3.0) using phosphoric acid. The buffer controls the ionization state of the amine, leading to sharp, symmetrical peaks.
 - Mobile Phase B: Acetonitrile or Methanol.
- Chromatographic Conditions:
 - Elution: A gradient elution is often preferred to resolve early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might run from 30% B to 80% B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C to ensure reproducible retention times.
 - Detection: UV detection at ~254 nm. The biphenyl ring system is a strong chromophore, making UV detection highly sensitive for this compound.
- Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5

mg/mL.

- System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include peak symmetry (Tailing Factor < 1.5) and reproducibility of retention time and area ($\%RSD < 2.0\%$).

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis via Reverse-Phase HPLC.

Conclusion

The Sacubitril ethyl ester intermediate, (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride, is more than just a precursor; it is the molecular foundation upon which a life-saving therapeutic is built. Its physicochemical properties—a stable, crystalline solid with predictable solubility—make it well-suited for industrial pharmaceutical synthesis. However, its hygroscopic nature and susceptibility to hydrolysis are critical control points that demand rigorous attention to storage and handling conditions.

The analytical protocols outlined herein, from predictive spectroscopic analysis to robust chromatographic methods, provide the framework for ensuring the identity, purity, and stability of this vital intermediate. For any organization involved in the development or manufacturing of Sacubitril, mastery of the chemistry and analysis of this intermediate is a non-negotiable prerequisite for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-Methylpentanoate | C₂₀H₂₅NO₂ | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-des-succinyl-Sacubitril hydrochloride | CAS 149690-12-0 | LGC Standards [lgcstandards.com]
- 3. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C₂₀H₂₆CINO₂ | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 5. 2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride [m.en.sdsihuanpharm.com]
- 6. Sacubitril Impurity 9 | CAS No: 149690-12-0 [aquigenbio.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Physical and chemical properties of Sacubitril ethyl ester intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556501#physical-and-chemical-properties-of-sacubitril-ethyl-ester-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com